molecular formula C16H13BrO2 B15210565 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone CAS No. 21034-30-0

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone

Cat. No.: B15210565
CAS No.: 21034-30-0
M. Wt: 317.18 g/mol
InChI Key: BPCLQXLEWDHXBA-UHFFFAOYSA-N
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Description

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,5-diphenyldihydro-2(3H)-furanone typically involves the bromination of 5,5-diphenyldihydro-2(3H)-furanone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction parameters such as temperature, solvent, and concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into less oxidized forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenyldihydro-2(3H)-furanone: Lacks the bromine atom, which may result in different reactivity and applications.

    4-Chloro-5,5-diphenyldihydro-2(3H)-furanone: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

Uniqueness

4-Bromo-5,5-diphenyldihydro-2(3H)-furanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications.

Properties

CAS No.

21034-30-0

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

4-bromo-5,5-diphenyloxolan-2-one

InChI

InChI=1S/C16H13BrO2/c17-14-11-15(18)19-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

BPCLQXLEWDHXBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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